molecular formula C11H14N2O B1651290 Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] CAS No. 1254981-64-0

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]

Cat. No.: B1651290
CAS No.: 1254981-64-0
M. Wt: 190.24
InChI Key: OEXJNBBFVSIROY-UHFFFAOYSA-N
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Description

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with several enzymes and proteins, including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions are primarily characterized by strong binding affinities, which suggest that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can disrupt key cellular signaling pathways .

Cellular Effects

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its cytotoxic activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, while exhibiting minimal selectivity toward normal cells . This indicates that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can effectively target cancer cells without causing substantial harm to healthy cells.

Molecular Mechanism

The molecular mechanism of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] involves its binding interactions with key biomolecules. It has been found to inhibit or activate enzymes, leading to changes in gene expression and disruption of cellular signaling pathways . Molecular docking studies have revealed that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] exhibits strong binding affinities to AKT1, ERα, and HER2, suggesting that it can interfere with the normal functioning of these proteins and thereby exert its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] remains stable under specific conditions, allowing for sustained activity over extended periods

Dosage Effects in Animal Models

The effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can influence its efficacy and safety, making it essential to understand its metabolic pathways and their implications for therapeutic applications.

Transport and Distribution

Within cells and tissues, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.

Properties

IUPAC Name

spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXJNBBFVSIROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246072
Record name Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254981-64-0
Record name Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254981-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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